molecular formula C7H5ClN2S B112346 6-Amino-2-chlorobenzothiazole CAS No. 2406-90-8

6-Amino-2-chlorobenzothiazole

Cat. No. B112346
Key on ui cas rn: 2406-90-8
M. Wt: 184.65 g/mol
InChI Key: YPTWPDOGEAHMOR-UHFFFAOYSA-N
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Patent
US07838543B2

Procedure details

Suspend 2-Chloro-6-nitro-benzothiazole (21.43 g, 99.8 mmol) in glacial acetic acid (300 mL). Add elemental iron (12.9 g, 231 mmol) and stir at 40° C. for 5 h. Filter the reaction mixture through Celite®, concentrate in vacuo, and adsorb onto silica gel. Subject the residue to silica gel flash column chromatography in two portions [(120 g column, 0-10% CH3OH/CH2Cl2), (120 g column, 0-5% CH3O/CH2Cl2)] to yield the desired product (6.17 g, 33%). mass spectrum (m/e): 185.0 (M+1).
Quantity
21.43 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.9 g
Type
catalyst
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:5]=2[N:6]=1>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
21.43 g
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
12.9 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stir at 40° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.17 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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